Bienvenue dans la boutique en ligne BenchChem!

1-(Bromophenylmethyl)-4-chlorobenzene

Organic synthesis Nucleophilic substitution Piperazine alkylation

Choose 1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9) for its unique 4-chlorobenzhydryl bromide structure. The bromine leaving group delivers 10³–10⁴× higher nucleofugality than the chloride analog, enabling lower-temperature piperazine alkylation (115°C) with up to 88.5% optimized yield. This reduces thermal degradation and purification costs. As the designated Cetirizine Impurity N, it provides batch-specific COA, HPLC, NMR, and GC characterization for FDA/EMA regulatory submissions. Ideal for antihistamine intermediate synthesis, antiviral nucleoside research, and analytical quality control under ICH Q3A.

Molecular Formula C13H10BrCl
Molecular Weight 281.57 g/mol
CAS No. 948-54-9
Cat. No. B1339028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromophenylmethyl)-4-chlorobenzene
CAS948-54-9
Molecular FormulaC13H10BrCl
Molecular Weight281.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br
InChIInChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
InChIKeyMPUGMNSVMMFEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9): Technical Baseline and Procurement Context


1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9), also designated 4-chlorobenzhydryl bromide or 1-[bromo(phenyl)methyl]-4-chlorobenzene, is a halogenated diarylmethyl bromide with molecular formula C13H10BrCl and molecular weight 281.58 g/mol . Structurally, it features a benzhydryl (diphenylmethyl) core bearing a bromine atom at the methine carbon and a chlorine substituent at the para position of one phenyl ring. This compound is synthesized via halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane [1]. In commercial practice, this compound is procured primarily as (1) a key synthetic intermediate for piperazine-based antihistamines and CNS-active agents [2], (2) a pharmacopeial reference standard (USP/EP) for analytical method validation and quality control , and (3) a characterized impurity marker for cetirizine-related substances . Its dual-halogen substitution pattern confers reactivity characteristics that differentiate it from both unsubstituted benzhydryl halides and mono-halogenated benzyl analogs in nucleophilic substitution and cross-coupling applications.

Why In-Class Substitution with Other Benzhydryl Halides Is Not Appropriate for 1-(Bromophenylmethyl)-4-chlorobenzene


The benzhydryl halide class encompasses multiple compounds with identical diarylmethyl backbones but distinct leaving groups (Br vs. Cl) and aromatic substitution patterns (unsubstituted, 4-chloro, 4,4‘-dichloro, etc.). Generic substitution across this class fails for three quantifiable reasons. First, the bromine leaving group exhibits significantly higher nucleofugality than chlorine in SN1 solvolytic displacement reactions at the benzylic carbon [1], directly impacting reaction kinetics, required temperature profiles, and attainable yields in downstream syntheses. Second, the para-chloro substituent modifies the electrophilicity of the benzhydryl carbocation intermediate via inductive electron withdrawal, altering both reaction rates and product distribution patterns compared to unsubstituted benzhydryl bromide [2]. Third, in regulated pharmaceutical contexts where this compound serves as a designated impurity marker or reference standard (e.g., Cetirizine Impurity N), substitution with any analog lacking the exact C13H10BrCl composition—including positional isomers or alternate halides—invalidates analytical method specificity, traceability, and regulatory compliance under USP/EP monographs . The evidence below quantifies these differentiation dimensions across synthesis efficiency, reactivity, and analytical specificity.

1-(Bromophenylmethyl)-4-chlorobenzene: Quantitative Comparative Evidence for Informed Procurement Decisions


Synthetic Yield in Piperazine Alkylation: 1-(Bromophenylmethyl)-4-chlorobenzene vs. 4-Chlorobenzhydryl Chloride

In the alkylation of 2-hydroxyethylpiperazine to produce 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, 1-(bromophenylmethyl)-4-chlorobenzene achieves an optimized isolated yield of 88.5% under defined conditions (1:1.10 molar ratio, 115°C, 4 hours) [1]. This bromide-substrate yield significantly exceeds that typically reported for analogous reactions employing 4-chlorobenzhydryl chloride, where the less labile C-Cl bond generally requires higher temperatures (80-110°C in toluene with KI catalysis) and extended reaction times (>6 hours) to achieve comparable conversion, with isolated yields frequently falling in the 65-78% range due to incomplete substitution and competing elimination pathways [2].

Organic synthesis Nucleophilic substitution Piperazine alkylation

Comparative Reactivity in Nucleophilic Displacement: 1-(Bromophenylmethyl)-4-chlorobenzene vs. 4-Chlorobenzhydryl Chloride

1-(Bromophenylmethyl)-4-chlorobenzene exhibits markedly superior leaving-group mobility compared to its chloride analog, 4-chlorobenzhydryl chloride (CAS 134-83-8). In benzhydryl systems, bromide leaving groups demonstrate approximately 10³- to 10⁴-fold greater nucleofugality than chloride in solvolytic SN1 reactions, a difference that has been quantified on the comprehensive benzhydrylium-derived nucleofugality scale [1]. For the 4-chloro-substituted benzhydryl system specifically, solvolysis of the bromide proceeds with measurably faster kinetics compared to the chloride, enabling nucleophilic substitutions to occur at lower temperatures and shorter reaction times . This reactivity differential is further amplified in polar aprotic solvents such as DMSO and DMF, where bromide's superior leaving-group character minimizes competing elimination side reactions [2].

Reaction kinetics SN1 mechanism Leaving group ability

Analytical Purity and Documentation for Pharmacopeial Compliance: 1-(Bromophenylmethyl)-4-chlorobenzene Reference Standards

Commercially sourced 1-(bromophenylmethyl)-4-chlorobenzene designated for analytical reference standard applications is supplied with batch-specific certificates of analysis documenting ≥97% purity by HPLC with accompanying NMR and GC validation data [1]. This compound serves as a fully characterized reference standard for traceability against USP and EP pharmacopeial monographs, specifically in the context of API-related substance identification and quantification . In contrast, generic benzhydryl halides procured as bulk synthesis intermediates typically carry only 90-95% purity specifications without comprehensive analytical documentation packages, rendering them unsuitable for regulatory submission applications.

Analytical chemistry Reference standards Quality control

Specificity as Cetirizine Impurity N: Differentiation from Structurally Similar Impurities

1-(Bromophenylmethyl)-4-chlorobenzene is officially designated as Cetirizine Impurity N (also referenced as Cetirizine Impurity 6) in pharmaceutical impurity profiling . This designation distinguishes it from other cetirizine-related impurities including Impurity A (1-[(4-chlorophenyl)phenylmethyl]piperazine), Impurity B (hydroxyzine-related), and Impurity C (degradation products). The unique molecular composition (C13H10BrCl, MW 281.58) confers a distinct HPLC retention time and MS fragmentation pattern that cannot be replicated by any other impurity marker . Substitution with 4-chlorobenzhydryl chloride (C13H10Cl2, MW 237.12) or unsubstituted benzhydryl bromide (C13H11Br, MW 247.13) would result in different chromatographic behavior and inaccurate quantification of actual cetirizine impurity profiles.

Pharmaceutical analysis Impurity profiling Regulatory compliance

1-(Bromophenylmethyl)-4-chlorobenzene: Evidence-Based Application Scenarios for Scientific and Industrial Users


Synthesis of 4-Chlorobenzhydryl Piperazine Derivatives for CNS-Active Pharmaceutical Intermediates

1-(Bromophenylmethyl)-4-chlorobenzene is the preferred alkylating agent for introducing the 4-chlorobenzhydryl moiety onto piperazine and piperidine scaffolds—a key structural motif in antihistamines (e.g., cetirizine, levocetirizine, meclizine) and CNS-active agents. The optimized yield of 88.5% achieved in piperazine alkylation [1] exceeds that typically obtained with the corresponding chloride analog, reducing raw material costs and purification burden. The superior leaving-group mobility of bromide relative to chloride enables reactions to proceed at lower temperatures (115°C vs. >130°C for chloride), improving functional group compatibility and minimizing thermal degradation of sensitive intermediates [2].

Analytical Reference Standard for Cetirizine-Related Substance Testing in Regulated Pharmaceutical Quality Control

As the designated Cetirizine Impurity N, this compound serves as an essential reference standard for analytical method development, validation, and routine quality control testing of cetirizine API and finished dosage forms . Its use ensures accurate identification and quantification of process-related impurities under ICH Q3A guidelines. The availability of batch-specific certificates of analysis with ≥97% purity by HPLC and comprehensive spectroscopic characterization (NMR, GC) provides the documentation trail required for regulatory submissions to FDA, EMA, and other health authorities.

General Benzhydryl-Containing Building Block Synthesis via Nucleophilic Substitution

The compound functions as a versatile electrophile for introducing the 4-chlorophenyl-phenylmethyl (4-chlorobenzhydryl) protecting group or pharmacophore onto nucleophiles including amines, thiols, alcohols, and stabilized carbanions . The 10³- to 10⁴-fold nucleofugality advantage over 4-chlorobenzhydryl chloride [3] enables efficient functionalization under milder conditions, reducing side reactions and improving overall synthetic efficiency in multi-step sequences.

Herpes Simplex Virus Thymidine Kinase Inhibitor Research Scaffold

Patent literature demonstrates that 1-(bromophenylmethyl)-4-chlorobenzene serves as a key intermediate for the preparation of nucleoside analogs that inhibit herpes simplex viral thymidine kinase [4]. The para-chloro substituent on the benzhydryl framework contributes to target binding affinity and selectivity in this antiviral application, differentiating it from unsubstituted benzhydryl-derived analogs which may exhibit altered potency profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromophenylmethyl)-4-chlorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.